Diethyl 2,3-dipropylsuccinate
Overview
Description
Diethyl 2,3-dipropylsuccinate is an organic compound with the chemical formula C14H26O4. It is a colorless liquid with a sweet smell. This compound is primarily used as an intermediate in the synthesis of various fine chemicals, including perfumes, flavors, and food additives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,3-dipropylsuccinate can be synthesized through the esterification of 2,3-dipropylsuccinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where 2,3-dipropylsuccinic acid is reacted with ethanol. The reaction mixture is then subjected to distillation to remove excess ethanol and isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,3-dipropylsuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl 2,3-dipropylsuccinic acid.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Diethyl 2,3-dipropylsuccinic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,3-dipropylsuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of perfumes, flavors, and food additives
Mechanism of Action
The mechanism of action of diethyl 2,3-dipropylsuccinate involves its interaction with various molecular targets. It acts as a precursor in the synthesis of other compounds, participating in esterification, oxidation, and reduction reactions. The pathways involved include the formation of intermediates that can further react to produce desired products .
Comparison with Similar Compounds
- Diethyl 2,3-diisopropylsuccinate
- Diethyl 2,3-dimethylsuccinate
- Diethyl 2,3-dibutylsuccinate
Comparison: Diethyl 2,3-dipropylsuccinate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to diethyl 2,3-diisopropylsuccinate, it has a different steric hindrance and reactivity profile, making it suitable for specific applications in the synthesis of fine chemicals and pharmaceuticals .
Properties
IUPAC Name |
diethyl 2,3-dipropylbutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-5-9-11(13(15)17-7-3)12(10-6-2)14(16)18-8-4/h11-12H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIDLUJSQINFMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CCC)C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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